Tert-butyl 3-bromo-5-fluorobenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-bromo-5-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-5-fluorobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur under mild conditions with solvents like ethanol or acetonitrile.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used as reducing agents in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 3-azido-5-fluorobenzoate, tert-butyl 3-thio-5-fluorobenzoate, and tert-butyl 3-amino-5-fluorobenzoate.
Reduction Reactions: The major product is tert-butyl 3-bromo-5-fluorobenzyl alcohol.
Oxidation Reactions: Products include tert-butyl 3-bromo-5-fluorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
Tert-butyl 3-bromo-5-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: this compound is used in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-fluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Tert-butyl 4-bromo-3-fluorobenzoate
- Tert-butyl 3-bromo-2-fluorobenzoate
- Tert-butyl 3-bromo-5-chlorobenzoate
Comparison: Tert-butyl 3-bromo-5-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring. The presence of both bromine and fluorine atoms provides distinct reactivity and properties compared to similar compounds. For example, tert-butyl 4-bromo-3-fluorobenzoate has a different substitution pattern, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYCQKQGVXHNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.